(3-Aminophenyl)urea

Description

Properties

IUPAC Name |

(3-aminophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXSFVXZQBETRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

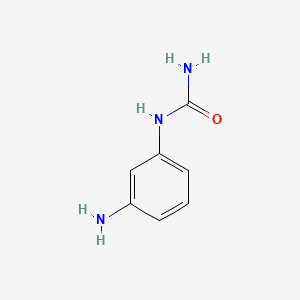

C1=CC(=CC(=C1)NC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067126 |

Source

|

| Record name | 1-(3-Aminophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25711-72-2 |

Source

|

| Record name | (3-Aminophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25711-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-(3-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025711722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(3-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(3-Aminophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-aminophenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling the Profile of a Key Synthetic Building Block

An In-depth Technical Guide to the Physicochemical Properties of (3-Aminophenyl)urea

(3-Aminophenyl)urea is an aromatic urea derivative that serves as a crucial intermediate and structural motif in various fields, particularly in medicinal chemistry and materials science. Its structure, featuring a reactive primary amine and a hydrogen-bonding urea group, makes it a versatile precursor for the synthesis of more complex molecules, including potent enzyme inhibitors and novel polymers. For researchers in drug development, understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a prerequisite for rational drug design, formulation development, and predicting its behavior in biological systems.

This guide provides a comprehensive analysis of the core physicochemical characteristics of (3-Aminophenyl)urea. We will move beyond simple data presentation to explain the causality behind these properties and describe the self-validating experimental protocols required for their accurate determination.

Section 1: Core Molecular and Physical Characteristics

The foundational properties of a molecule dictate its identity and bulk behavior. (3-Aminophenyl)urea is a solid at room temperature, appearing as a colorless to off-white crystalline powder[1][2]. Its core identity is defined by its molecular structure, from which fundamental parameters are derived.

Caption: Molecular Structure of (3-Aminophenyl)urea.

The table below summarizes the key quantitative properties of (3-Aminophenyl)urea, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉N₃O | [3][4] |

| Molecular Weight | 151.17 g/mol | [3][5] |

| Melting Point | 130 °C | [1] |

| Boiling Point | 321.03 °C (at 760 mmHg) | [1][4] |

| Density | ~1.35 g/cm³ (Predicted) | [4][6] |

| Water Solubility | 16.38 g/L (at 25 °C) | [4][6] |

| logP (Octanol/Water) | -0.76 to 0.7 | [1][3] |

| pKa | 14.59 ± 0.50 (Predicted) | [4][6] |

| Hydrogen Bond Donors | 3 | [3][4] |

| Hydrogen Bond Acceptors | 2 | [3][4] |

| Topological Polar Surface Area | 81.1 Ų | [3] |

Section 2: Solubility and Partitioning Behavior

Theoretical Basis

Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in synthesis to bioavailability in pharmacology. (3-Aminophenyl)urea's structure contains both polar groups (amine and urea) capable of hydrogen bonding and a nonpolar phenyl ring. This amphipathic nature governs its solubility profile.

Its solubility in water is significant, measured at 16.38 g/L at 25°C[4][6]. This is attributed to the potent hydrogen bonding capacity of the urea and amine functionalities with water molecules. While highly soluble in water, it also shows moderate solubility in polar organic solvents like methanol and ethanol[7]. Conversely, its solubility in non-polar organic solvents is expected to be limited.

The n-octanol/water partition coefficient (LogP) quantifies a compound's lipophilicity. The reported LogP values for (3-Aminophenyl)urea range from -0.76 to 0.7, indicating a generally hydrophilic character[1][3]. This property is paramount in drug design, as it affects absorption, distribution, metabolism, and excretion (ADME) profiles. A low LogP value suggests that the compound will preferentially partition into aqueous environments, which can impact its ability to cross lipid-rich biological membranes.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining aqueous solubility, a self-validating system ensuring equilibrium is reached.

Objective: To determine the thermodynamic equilibrium solubility of (3-Aminophenyl)urea in a buffered aqueous solution.

Materials:

-

(3-Aminophenyl)urea (purity >99%)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC-grade water and acetonitrile

-

Analytical balance, vortex mixer, orbital shaker with temperature control

-

Centrifuge, HPLC system with UV detector

Procedure:

-

Preparation: Prepare a stock solution of (3-Aminophenyl)urea of known concentration in a suitable organic solvent (e.g., DMSO) for HPLC calibration. Create a calibration curve by preparing a series of standards.

-

Sample Incubation: Add an excess amount of solid (3-Aminophenyl)urea to a vial containing a known volume of PBS (pH 7.4). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker set to 25°C (or desired temperature) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.

-

Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess, undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with the mobile phase and analyze by HPLC-UV.

-

Quantification: Determine the concentration of the dissolved compound by comparing its peak area to the previously established calibration curve.

Caption: Workflow for Shake-Flask Solubility Determination.

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For (3-Aminophenyl)urea, NMR, IR, and UV-Vis spectroscopy are essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule[8].

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For (3-Aminophenyl)urea, one would expect distinct signals for the aromatic protons on the phenyl ring, the amine (-NH₂) protons, and the urea (-NH- and -NH₂) protons. The aromatic region will show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The labile amine and urea protons may appear as broad signals and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum should show distinct signals for the carbonyl carbon of the urea group (typically downfield, ~150-160 ppm), and for the aromatic carbons[8][9].

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of (3-Aminophenyl)urea. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for urea-containing compounds as it helps in observing the exchangeable N-H protons[8].

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse acquisition.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations[10].

Key Expected Absorptions:

-

N-H Stretch: The amine and urea groups will exhibit characteristic N-H stretching vibrations, typically appearing as one or two sharp peaks in the 3300–3500 cm⁻¹ region[11].

-

C=O Stretch: A strong, sharp absorption band for the urea carbonyl group is expected in the range of 1650–1750 cm⁻¹[9][11].

-

Aromatic C=C Stretch: Medium intensity bands in the 1450–1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the aromatic ring[10].

-

C-N Stretch: Absorptions corresponding to C-N bond stretching can be found in the 1000-1300 cm⁻¹ region[11].

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within the molecule. Aromatic compounds like (3-Aminophenyl)urea exhibit characteristic absorptions in the UV region due to π-π* transitions of the benzene ring and n-π* transitions associated with the urea and amine groups[12]. The exact position of the maximum absorbance (λ_max) is dependent on the solvent used.

Section 4: Stability, Reactivity, and Synthesis

Stability and Storage

(3-Aminophenyl)urea is generally stable under standard laboratory conditions. However, due to the presence of the primary aromatic amine, it is susceptible to oxidation over time, which can lead to discoloration. It should be stored in a tightly sealed container, protected from light and air[4][6]. Recommended storage temperatures are typically 2-8°C[4][6].

Reactivity and Safety

The compound's reactivity is dominated by the nucleophilic primary amine and the urea functionality. The amine can readily participate in reactions such as acylation, alkylation, and diazotization.

According to GHS classifications, (3-Aminophenyl)urea is known to cause skin and serious eye irritation[3]. It may also cause an allergic skin reaction and respiratory irritation[3]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical[1].

Overview of Synthesis

A common and straightforward synthesis of (3-Aminophenyl)urea involves the reduction of its nitro precursor, (3-nitrophenyl)urea. This transformation is typically achieved through catalytic hydrogenation.

Caption: Common Synthetic Route to (3-Aminophenyl)urea.

This method is efficient and provides the desired product in high yield and purity, making it suitable for laboratory and industrial-scale production[13].

Conclusion

The physicochemical properties of (3-Aminophenyl)urea define its behavior and dictate its suitability for various applications, from serving as a precursor in the synthesis of kinase inhibitors to its use in developing new materials[14][15]. Its hydrophilicity, hydrogen bonding capability, and defined spectroscopic signature are all critical parameters for the research scientist. The experimental protocols detailed herein provide a framework for the reliable and reproducible characterization of this important chemical entity, ensuring data integrity and facilitating its effective use in scientific discovery.

References

-

(3-Aminophenyl)urea | C7H9N3O | CID 108806 - PubChem. National Center for Biotechnology Information. [Link]

-

(3-Aminophenyl)urea - LookChem. LookChem. [Link]

-

Synthesis of 1–(4-aminophenyl)-3-phenylurea and... - ResearchGate. ResearchGate. [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. [Link]

-

A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents - Nathan Luedtke. Tetrahedron Letters. [Link]

-

Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Phenol, 3-amino- - the NIST WebBook - National Institute of Standards and Technology. NIST. [Link]

-

Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Journal of the Iranian Chemical Society. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

a UV-vis absorption (a, λex = 330 nm) and emission (b, λem = 425 nm) of... - ResearchGate. ResearchGate. [Link]

-

Urea, N-(3-aminophenyl)- - Substance Details - SRS | US EPA. US EPA. [Link]

-

(3-Aminophenyl)-Urea Market Size, Share, Trend and Forcarst to 2025 | Prof Research. Prof Research. [Link]

-

Synthesis of 1-(4-aminophenyl)-3-arylurea derivatives 9a-i. - ResearchGate. ResearchGate. [Link]

-

Urea | NH2CONH2 | CID 1176 - PubChem - NIH. National Center for Biotechnology Information. [Link]

-

1-(4-Aminophenyl)-3-(1,2,2,4,4-pentamethyl-3-oxoquinolin-6-yl)urea - PubChem. National Center for Biotechnology Information. [Link]

-

Infrared spectroscopic study of the amidation reaction of aminophenyl modified Au surfaces and p-nitrobenzoic acid as model system - ResearchGate. ResearchGate. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Organic Chemistry Data. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294) - Human Metabolome Database. Human Metabolome Database. [Link]

-

Urea - the NIST WebBook - National Institute of Standards and Technology. NIST. [Link]

-

mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2... - Doc Brown's Chemistry. Doc Brown's Chemistry. [Link]

-

Infrared (IR) Spectroscopy Practice Problems - Chemistry Steps. Chemistry Steps. [Link]

-

UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions... - NIH. National Institutes of Health. [Link]

-

Solubility Of Urea Overview - jinjiang melamine. Jinjiang Melamine. [Link]

-

Urea - the NIST WebBook - National Institute of Standards and Technology. NIST. [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX... - Organic Chemistry Data. Organic Chemistry Data. [Link]

Sources

- 1. 3-Aminophenylurea - Safety Data Sheet [chemicalbook.com]

- 2. Phenylurea | 64-10-8 [chemicalbook.com]

- 3. (3-Aminophenyl)urea | C7H9N3O | CID 108806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. 25711-72-2 CAS MSDS (3-Aminophenylurea) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Solubility Of Urea Overview [jinjiangmelamine.com]

- 8. benchchem.com [benchchem.com]

- 9. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 12. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. (3-Aminophenyl)-Urea Market Size, Share, Trend and Forcarst to 2025 | Prof Research [prof-research.com]

(3-Aminophenyl)urea: A Technical Guide for Chemical Synthesis and Drug Discovery Applications

Abstract

(3-Aminophenyl)urea (CAS No. 25711-72-2), also known as 3-APU or m-aminophenylurea, is a key chemical intermediate whose utility spans from industrial applications as a dyestuff intermediate to a more nuanced and critical role in modern medicinal chemistry.[1] Its structural architecture, featuring a central urea moiety flanked by a phenyl ring bearing a reactive primary amine, establishes it as a valuable scaffold. This guide provides an in-depth technical overview of (3-Aminophenyl)urea, focusing on its physicochemical properties, robust synthesis protocols, and its foundational role as a building block for the development of targeted therapeutics, particularly kinase inhibitors. We will delve into the mechanistic rationale behind its applications and provide detailed, field-proven experimental protocols for its synthesis, characterization, and derivatization for biological screening.

Structural and Physicochemical Profile

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in any research or development setting. These properties govern its solubility, stability, reactivity, and handling requirements.

Chemical Structure

The structure of (3-Aminophenyl)urea is defined by a urea functional group (-NH-CO-NH₂) and an amino group (-NH₂) attached to a benzene ring at the meta (1,3) positions. This arrangement provides two key reactive sites: the primary aromatic amine, which is a strong nucleophile suitable for a wide range of derivatization reactions, and the urea group, which is an excellent hydrogen bond donor and acceptor. This latter characteristic is fundamental to its utility in drug design, enabling strong and specific interactions with biological targets.

Caption: 2D Structure of (3-Aminophenyl)urea (CAS 25711-72-2).

Physicochemical Data

The following table summarizes the key physicochemical properties of (3-Aminophenyl)urea, compiled from various chemical data repositories. This information is essential for experimental design, including solvent selection, reaction temperature, and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 25711-72-2 | [2][3] |

| Molecular Formula | C₇H₉N₃O | [2][3] |

| Molecular Weight | 151.17 g/mol | [3][4] |

| Appearance | Solid, Off-white Powder | [1][5] |

| Melting Point | ~130 °C | [5] |

| Boiling Point (Predicted) | 321.03 °C at 760 mmHg | [2][5] |

| Water Solubility | 16.38 g/L at 25 °C | [2][5] |

| Density (Predicted) | 1.35 g/cm³ | [2][5] |

| XLogP3 | 0.7 | [2][3][6] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Storage Conditions | 2-8°C, protect from light | [1][2] |

Synthesis and Analytical Characterization

The synthesis of (3-Aminophenyl)urea is typically achieved through the chemical reduction of its nitro-precursor, (3-nitrophenyl)urea. This method is efficient and scalable. The choice of a nitro-reduction strategy is common in medicinal chemistry as nitroarenes are often more commercially available or easier to synthesize than their corresponding isocyanates.

Recommended Synthetic Protocol: Reduction of (3-Nitrophenyl)urea

This protocol details a reliable lab-scale synthesis using catalytic hydrogenation, which is favored for its clean reaction profile and high yield.

Objective: To synthesize (3-Aminophenyl)urea from (3-nitrophenyl)urea via catalytic hydrogenation.

Materials:

-

(3-Nitrophenyl)urea (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 50% wet (0.05-0.10 eq by weight)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

-

Celite™ or a similar filtration aid

-

Round-bottom flask, magnetic stirrer, hydrogenation apparatus, filtration setup.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve (3-nitrophenyl)urea in a minimal amount of methanol or ethanol. The solvent choice is critical; alcohols are excellent for dissolving the starting material and product while being inert to the reaction conditions.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). This prevents potential ignition of the dry catalyst in the presence of flammable solvent vapors.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Reaction Execution: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material. The reaction is typically complete within 2-6 hours.

-

Workup and Filtration: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen. Filter the mixture through a pad of Celite™ to remove the palladium catalyst. The choice of Celite™ is to prevent the fine catalyst particles from passing through standard filter paper.

-

Isolation: Rinse the filter cake with additional solvent (MeOH or EtOH). Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

-

Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield (3-Aminophenyl)urea as an off-white solid.

Workflow Diagram: Synthesis and Characterization

Caption: Experimental workflow for synthesis and analytical validation.

Analytical Characterization Protocol

To ensure the identity and purity of the synthesized (3-Aminophenyl)urea, a suite of analytical techniques is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the proton environment. Expect characteristic signals for the aromatic protons (with splitting patterns indicative of 1,3-substitution), the amine (-NH₂) protons, and the urea (-NH- and -NH₂) protons. The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR: Confirms the carbon skeleton. Expect distinct signals for the six aromatic carbons and one signal for the urea carbonyl carbon (~155-160 ppm).

-

-

Mass Spectrometry (MS): Determines the molecular weight. Using electrospray ionization (ESI), the compound should show a prominent ion peak corresponding to its protonated molecular weight [M+H]⁺ at m/z 152.17.[3]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies key functional groups. Expect characteristic vibrational bands for N-H stretching (for both amine and urea groups, typically in the 3200-3500 cm⁻¹ region), C=O stretching of the urea carbonyl (around 1640-1680 cm⁻¹), and C-N stretching.

-

High-Performance Liquid Chromatography (HPLC): Assesses purity. A reverse-phase HPLC method can be used to determine the purity of the compound, which should ideally be >95% for use in further applications.[7][8] A typical method would use a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of acid like formic acid for better peak shape.[8]

Application as a Scaffold in Drug Discovery

While (3-Aminophenyl)urea has industrial uses, its most significant value for researchers is as a foundational scaffold in drug discovery. The diarylurea motif is a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity.

The Diarylurea Pharmacophore in Kinase Inhibition

Protein kinases are a major class of drug targets, especially in oncology. Many kinase inhibitors share a common structural feature: the diarylurea group. The FDA-approved multi-kinase inhibitor Sorafenib is a prime example.[9][10]

The efficacy of the diarylurea scaffold stems from its ability to form a specific hydrogen bonding pattern with the kinase "hinge" region and a conserved glutamate residue in the αC-helix. This interaction stabilizes the kinase in an inactive conformation known as "DFG-out," preventing it from binding ATP and carrying out its signaling function.[9]

(3-Aminophenyl)urea is not an inhibitor itself, but it provides the core structure and a crucial reactive handle (the -NH₂ group) to build potent inhibitors. Scientists can use this amino group to attach a second, more complex aromatic or heterocyclic ring system, which will occupy the "DFG-out" pocket, thereby conferring potency and selectivity.

Caption: Conceptual binding of a 3-APU-derived inhibitor to a kinase.

Protocol for Derivatization: Synthesis of an N-Acylated Analog

This protocol demonstrates how to utilize the primary amine of 3-APU to create a more complex molecule suitable for biological testing.

Objective: To synthesize an N-acylated derivative of (3-Aminophenyl)urea by reacting it with an acid chloride.

Materials:

-

(3-Aminophenyl)urea (1.0 eq)

-

An appropriate acyl chloride (e.g., 4-chlorobenzoyl chloride) (1.05 eq)

-

A non-nucleophilic base (e.g., triethylamine or pyridine) (1.1 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Standard glassware for organic synthesis.

Step-by-Step Methodology:

-

Setup: Dissolve (3-Aminophenyl)urea in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution in an ice bath (0 °C).

-

Base Addition: Add the base (e.g., triethylamine) to the solution. The base acts as a scavenger for the HCl generated during the reaction, preventing protonation of the starting amine.

-

Acyl Chloride Addition: Add the acyl chloride dropwise to the cold, stirring solution. The dropwise addition helps to control the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Quenching: Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated derivative. Characterize the final product using the methods described in Section 2.3.

Safety, Toxicology, and Handling

(3-Aminophenyl)urea requires careful handling due to its potential health hazards. All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).[5]

GHS Hazard Classification

| Hazard Class | GHS Statement | Source(s) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [3][6] |

| Skin Sensitization | H317: May cause an allergic skin reaction | [3][6] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [3][6] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [3][6] |

Ecotoxicity Data

| Organism | Test | Result | Duration | Source |

| Fish | LC50 | 37,434.19 mg/L | 96 h | [5] |

| Daphnia magna | EC50 | 277 mg/L | 48 h | [5] |

| Algae | EC50 | 160 mg/L | 72 h | [5] |

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a chemical fume hood.

-

Personal Protective Equipment: Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a lab coat.[5]

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash thoroughly after handling.[5][6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at 2-8°C, protected from light.[1][2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

Conclusion and Future Outlook

(3-Aminophenyl)urea is more than a simple chemical; it is a versatile and enabling tool for innovation. Its straightforward synthesis and dual-functionality make it an indispensable building block in both industrial and academic research. While its role as a dyestuff intermediate is established, its true potential lies in the field of medicinal chemistry. As researchers continue to explore the vast chemical space around the diarylurea scaffold, (3-Aminophenyl)urea will remain a critical starting point for the design of next-generation targeted therapies. Future applications may also see its use in the development of novel polymers and functional materials where its hydrogen-bonding capabilities can be exploited to create materials with unique properties.[6]

References

-

LookChem. (n.d.). (3-Aminophenyl)urea. [Link]

-

Angene Chemical. (n.d.). Urea, (3-aminophenyl)- | 25711-72-2. [Link]

-

PubChem. (n.d.). (3-Aminophenyl)urea | C7H9N3O | CID 108806. [Link]

-

SIELC Technologies. (n.d.). Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column. [Link]

-

SIELC Technologies. (2018). Urea, (3-aminophenyl)-. [Link]

-

Prof Research. (n.d.). (3-Aminophenyl)-Urea Market Size, Share, Trend and Forecast to 2025. [Link]

- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (n.d.).

-

Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]

Sources

- 1. Dyestuff Intermediates (3-Aminophenyl) -Urea CAS 25711-72-2 - (3-Aminophenyl) -Urea and CAS 25711-72-2 [zhonghongda.en.made-in-china.com]

- 2. lookchem.com [lookchem.com]

- 3. (3-Aminophenyl)urea | C7H9N3O | CID 108806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. angenechemical.com [angenechemical.com]

- 7. Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Urea, (3-aminophenyl)- | SIELC Technologies [sielc.com]

- 9. benchchem.com [benchchem.com]

- 10. asianpubs.org [asianpubs.org]

molecular structure of (3-Aminophenyl)urea

An In-Depth Technical Guide to the Molecular Structure and Application of (3-Aminophenyl)urea

Executive Summary

(3-Aminophenyl)urea is a key chemical intermediate whose structural framework is foundational in modern medicinal chemistry. As a diaryl urea, it belongs to a class of compounds recognized as a "privileged scaffold" for its remarkable utility in the design of potent kinase inhibitors.[1] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of (3-Aminophenyl)urea. Furthermore, it explores its pivotal role as a foundational building block in the development of targeted therapeutics, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Significance of the Aryl Urea Scaffold in Medicinal Chemistry

The urea functional group, CO(NH₂)₂, is a cornerstone in numerous bioactive compounds and clinically approved therapies.[2][3] Its ability to form stable, multiple hydrogen bonds with biological targets, such as the ATP-binding site of protein kinases, makes it an invaluable pharmacophore in drug design.[3] The diaryl urea motif, exemplified by compounds like (3-Aminophenyl)urea, is particularly prominent in the development of inhibitors for signaling pathways implicated in cancer cell proliferation and angiogenesis, such as the Raf/MEK/ERK and VEGFR pathways.[1] The FDA-approved multi-kinase inhibitor Sorafenib, a complex diaryl urea, underscores the therapeutic potential of this chemical class, validating the utility of simpler building blocks like (3-Aminophenyl)urea in discovery pipelines.[1][4]

Physicochemical Properties of (3-Aminophenyl)urea

A thorough understanding of the physicochemical properties of (3-Aminophenyl)urea is essential for its handling, formulation, and application in synthetic and biological experiments. The key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 25711-72-2 | [5][6][7] |

| Molecular Formula | C₇H₉N₃O | [5][6][7] |

| Molecular Weight | 151.17 g/mol | [6][7][8] |

| IUPAC Name | (3-aminophenyl)urea | [7] |

| Appearance | Solid (form may vary) | N/A |

| Boiling Point | 321.03 °C at 760 mmHg | [5] |

| Density | 1.35 g/cm³ | [5] |

| Water Solubility | 16.38 g/L at 25°C | [5] |

| pKa (Predicted) | 14.59 ± 0.50 | [5] |

| XLogP3 | 0.7 | [5][7] |

| Hydrogen Bond Donors | 3 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)N)N | [5][7] |

Molecular Structure and Conformational Analysis

The molecular architecture of (3-Aminophenyl)urea consists of a central urea moiety flanked by a phenyl ring, with a primary amine substituted at the meta-position. This arrangement dictates its chemical reactivity and intermolecular interaction capabilities.

Key Structural Features

-

Urea Core: The planar urea group (-NH-C(=O)-NH-) is the primary site for hydrogen bonding. It features two hydrogen bond donors (the N-H groups) and two potential acceptors (the carbonyl oxygen and the nitrogen atoms).[5]

-

Aromatic System: The phenyl ring provides a rigid scaffold and participates in π-stacking interactions.

-

Primary Amine: The amino group (-NH₂) at the C3 position is a key functional handle. It is nucleophilic and can be readily modified to generate diverse libraries of derivative compounds for structure-activity relationship (SAR) studies.

Hydrogen Bonding and Crystallography

Conformational Flexibility

The primary source of conformational flexibility is the rotation around the C-N bond connecting the phenyl ring to the urea moiety. The dihedral angle between the phenyl ring and the mean plane of the urea unit is a critical parameter influencing how the molecule fits into a target's binding pocket. In the related structure of 1-(2-aminophenyl)-3-phenylurea, the dihedral angles between the urea plane and the two phenyl rings are 47.0° and 84.4°, respectively, indicating a non-planar conformation.[9] A similar twisted conformation is expected for (3-Aminophenyl)urea.

Synthesis and Purification

The synthesis of diaryl ureas is a well-established process in organic chemistry, typically involving the reaction between an aromatic amine and an aromatic isocyanate.[1][4]

General Synthetic Strategy

The most common and versatile method involves the nucleophilic addition of an amine to an isocyanate. For (3-Aminophenyl)urea, this can be approached in two primary ways, as illustrated below. The key step often involves the in-situ or prior generation of an isocyanate from a corresponding amine using a phosgenating agent like triphosgene.[4] An alternative pathway involves the reduction of a nitro-group precursor.[5]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Urea - Wikipedia [en.wikipedia.org]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. lookchem.com [lookchem.com]

- 6. Urea, (3-aminophenyl)- | SIELC Technologies [sielc.com]

- 7. (3-Aminophenyl)urea | C7H9N3O | CID 108806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. Crystal structure of 1-(2-aminophenyl)-3-phenylurea - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of (3-Aminophenyl)urea: A Technical Guide for Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic agent is fraught with challenges, with poor aqueous solubility being a major hurdle.[2][3] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[3] Consequently, understanding and optimizing the solubility of a drug candidate like (3-Aminophenyl)urea is a cornerstone of pre-formulation and formulation development.[1][4] Poor solubility can lead to a cascade of undesirable outcomes, including low bioavailability, erratic absorption, and insufficient therapeutic exposure, ultimately increasing the risk of costly late-stage failures in drug development.[2][5]

(3-Aminophenyl)urea, with the CAS Number 25711-72-2, is a urea derivative with a molecular formula of C7H9N3O and a molecular weight of 151.17 g/mol .[6][7][8] Its structure, featuring both polar and non-polar moieties, suggests a complex solubility profile that is highly dependent on the chosen solvent system.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a compound is intrinsically linked to its molecular structure and the physicochemical properties of both the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[9][10]

Key Physicochemical Properties of (3-Aminophenyl)urea:

| Property | Value | Source |

| Molecular Formula | C7H9N3O | [11] |

| Molecular Weight | 151.17 g/mol | [7] |

| Water Solubility | 16.38 g/L at 25°C | [6][11] |

| XLogP3 | 0.7 | [6][7] |

| Hydrogen Bond Donor Count | 3 | [6][7] |

| Hydrogen Bond Acceptor Count | 2 | [6][7] |

| pKa (Predicted) | 14.59 ± 0.50 | [6] |

The structure of (3-Aminophenyl)urea contains a polar urea group capable of forming strong hydrogen bonds, and an aminophenyl group which contributes to both polarity (due to the amino group) and non-polarity (due to the benzene ring).[12]

-

Polar Solvents (e.g., Water, Ethanol, Methanol): The presence of three hydrogen bond donors and two acceptors suggests that (3-Aminophenyl)urea will exhibit favorable solubility in polar protic solvents that can participate in hydrogen bonding.[6][7] Its documented water solubility of 16.38 g/L at 25°C confirms this.[6][11] The hydrochloride salt of (3-Aminophenyl)urea is noted to be soluble in water and hydrochloric acid, a common strategy to enhance the aqueous solubility of basic compounds.[13]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar phenyl ring would suggest some affinity for non-polar solvents. However, the energetic cost of breaking the strong intermolecular hydrogen bonds in the solid crystal lattice of (3-Aminophenyl)urea to dissolve in a non-polar solvent where these interactions cannot be replaced is likely to be high, leading to poor solubility. The nature of substituents on the urea nitrogen atoms can significantly affect self-association and thus solubility in non-polar solvents.[14]

-

Aprotic Polar Solvents (e.g., DMSO, DMF): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are polar and can act as hydrogen bond acceptors, which would facilitate the dissolution of (3-Aminophenyl)urea. Urea itself is soluble in DMSO.[15]

-

Green Solvents: In the context of sustainable pharmaceutical manufacturing, exploring "green solvents" such as water, ethanol, and ionic liquids is of increasing importance.[16][17][18][19] The favorable solubility of (3-Aminophenyl)urea in polar solvents like water and ethanol makes these environmentally benign options attractive for processing and formulation.[16]

Experimental Determination of Solubility: The Shake-Flask Method

The saturation shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[20][21][22][23] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.

Rationale for the Shake-Flask Method

The shake-flask method is widely adopted due to its reliability and ability to determine the true equilibrium solubility, which represents the maximum amount of a substance that can be dissolved in a solvent under stable conditions.[20][22][24] This is a thermodynamic value, crucial for understanding the intrinsic properties of the drug substance.[24] The method is versatile and can be applied to a wide range of solvents and compounds.[21]

Detailed Step-by-Step Protocol

This protocol outlines the necessary steps for determining the solubility of (3-Aminophenyl)urea in various solvents.

Materials and Equipment:

-

(3-Aminophenyl)urea (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, hexane, etc.)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (3-Aminophenyl)urea to a series of vials. The excess is crucial to ensure that a saturated solution is achieved. A visual confirmation of undissolved solid at the end of the equilibration period is necessary.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of (3-Aminophenyl)urea of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved (3-Aminophenyl)urea.[26][27][28]

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the test sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Self-Validating System and Controls

To ensure the trustworthiness of the results, the experimental design should include self-validating elements:

-

Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility should be independent of the equilibration time after a certain point.

-

Multiple Replicates: All experiments should be performed in at least triplicate to assess the precision of the measurements.

-

Visual Inspection: Always visually confirm the presence of excess undissolved solid before sampling.

Data Presentation: A Template for Your Findings

As specific solubility data for (3-Aminophenyl)urea in various organic solvents is not widely published, the following table serves as a template for researchers to record their experimentally determined values.

Table 1: Experimentally Determined Solubility of (3-Aminophenyl)urea at 25°C

| Solvent | Classification | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Water | Polar Protic | High | 16.38 |

| Ethanol | Polar Protic | High | To be determined |

| Methanol | Polar Protic | High | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | To be determined |

| Acetone | Polar Aprotic | Moderate | To be determined |

| Acetonitrile | Polar Aprotic | Moderate | To be determined |

| Dichloromethane | Non-polar | Low | To be determined |

| Toluene | Non-polar | Low | To be determined |

| Hexane | Non-polar | Low | To be determined |

Visualizing the Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While a comprehensive, publicly available dataset on the solubility of (3-Aminophenyl)urea in a wide array of organic solvents is currently lacking, this guide provides the essential theoretical framework and a robust experimental protocol for its determination. By understanding the interplay of its structural features with different solvent properties and by meticulously applying the shake-flask method, researchers can generate reliable and crucial data. This information is indispensable for guiding formulation strategies, predicting in vivo behavior, and ultimately, advancing the development of (3-Aminophenyl)urea as a potential therapeutic agent.

References

- 1. Solubility and its Importance.pptx [slideshare.net]

- 2. ucd.ie [ucd.ie]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. bmglabtech.com [bmglabtech.com]

- 6. lookchem.com [lookchem.com]

- 7. (3-Aminophenyl)urea | C7H9N3O | CID 108806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.ws [chem.ws]

- 11. 3-Aminophenylurea - Safety Data Sheet [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. dyeschemical.com [dyeschemical.com]

- 14. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Urea - Sciencemadness Wiki [sciencemadness.org]

- 16. pharmafocusamerica.com [pharmafocusamerica.com]

- 17. researchgate.net [researchgate.net]

- 18. Green solvents for qualitative pharmaceutical analysis (2021) | Ghulam Yaseen | 4 Citations [scispace.com]

- 19. Green Solvents in the Pharmaceutical Industry | Essays | Fresh Writing | University of Notre Dame [freshwriting.nd.edu]

- 20. enamine.net [enamine.net]

- 21. scribd.com [scribd.com]

- 22. dissolutiontech.com [dissolutiontech.com]

- 23. Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pharmaexcipients.com [pharmaexcipients.com]

- 25. downloads.regulations.gov [downloads.regulations.gov]

- 26. alfa-chemclinix.com [alfa-chemclinix.com]

- 27. Urea, (3-aminophenyl)- | SIELC Technologies [sielc.com]

- 28. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]

The Aminophenylurea Core: A Technical Guide to its Discovery, Development, and Application in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminophenylurea scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the realm of oncology. This guide provides an in-depth exploration of the discovery and historical development of aminophenylurea-based compounds, tracing their evolution from simple chemical entities to potent, clinically approved multi-kinase inhibitors. We will delve into the fundamental synthesis methodologies, elucidate the intricate mechanisms of kinase inhibition, and present a comprehensive overview of the clinical landscape for key aminophenylurea drugs, including Sorafenib, Regorafenib, and Linifanib. Through a synthesis of historical context, mechanistic insights, and practical experimental guidance, this document serves as a definitive resource for professionals engaged in the research and development of novel targeted therapeutics.

A Privileged Scaffold: The Historical Emergence of Aminophenylurea Compounds

The journey of the aminophenylurea moiety from a simple organic structure to a "privileged scaffold" in drug discovery is a testament to the iterative process of medicinal chemistry. The urea functional group itself has a rich history in chemistry, with Friedrich Wöhler's synthesis of urea in 1828 marking a pivotal moment in the history of organic chemistry.[1] However, the specific recognition of the N,N'-diarylurea framework, and subsequently the aminophenyl-substituted variants, as a potent pharmacophore for kinase inhibition is a more recent development, largely taking place in the late 20th and early 21st centuries.

Early research into diarylureas explored their diverse biological activities, but it was the advent of high-throughput screening and a deeper understanding of the molecular drivers of cancer in the 1980s and 1990s that set the stage for their breakthrough. Researchers began to identify the diarylurea scaffold as a key structural motif capable of inhibiting protein kinases, enzymes that play a critical role in cellular signaling pathways and are often dysregulated in cancer. This realization spurred a wave of synthetic efforts to explore the structure-activity relationships (SAR) of this compound class, ultimately leading to the discovery of potent and selective kinase inhibitors.

The aminophenyl group, in particular, proved to be a crucial component for achieving high-affinity binding to the kinase active site. This amine functionality provides a key hydrogen bond donor and acceptor, facilitating interactions with the protein backbone and contributing to the overall binding affinity and selectivity of the molecule. The strategic placement of the amino group on the phenyl ring became a focal point for optimization, leading to the development of compounds with improved pharmacokinetic and pharmacodynamic properties.

The Genesis of a Blockbuster: The Discovery of Sorafenib

The story of Sorafenib (formerly BAY 43-9006) is a landmark in the history of targeted cancer therapy and a prime example of the successful application of the aminophenylurea scaffold. Developed through a collaboration between Bayer and Onyx Pharmaceuticals, the discovery of Sorafenib was the culmination of a rational drug design and high-throughput screening campaign aimed at identifying inhibitors of the Raf kinase, a key component of the MAPK/ERK signaling pathway.

The initial lead compounds were identified through screening of a diverse chemical library. Subsequent optimization efforts focused on modifying the diarylurea core to enhance potency and selectivity. The introduction of a picolinamide moiety was a critical breakthrough, significantly improving the compound's pharmacokinetic profile and overall efficacy. The final structure of Sorafenib, a complex molecule featuring the core aminophenylurea structure, a trifluoromethylphenyl group, and the picolinamide side chain, was the result of meticulous medicinal chemistry efforts.

The discovery and development of Sorafenib, from initial screening to FDA approval for advanced renal cell carcinoma in 2005, was a remarkably rapid process, taking just over a decade. This accelerated timeline was a testament to the power of targeted drug discovery and the therapeutic potential of the aminophenylurea scaffold.

Chemical Foundations: Synthesis of the Aminophenylurea Core

The synthesis of aminophenylurea compounds can be approached through several well-established methodologies. The most common and direct approach involves the reaction of an appropriately substituted aniline with an isocyanate. For the synthesis of a generic aminophenylurea, such as 1-(4-aminophenyl)-3-(4-chlorophenyl)urea, the process can be broken down into two key steps: the formation of the urea linkage and the subsequent reduction of a nitro group to the desired amine.

General Synthesis of a Representative Aminophenylurea

The following is a representative, step-by-step protocol for the synthesis of 1-(4-aminophenyl)-3-(4-chlorophenyl)urea, a foundational building block for more complex derivatives.

Step 1: Synthesis of 1-(4-chlorophenyl)-3-(4-nitrophenyl)urea

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-nitroaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Isocyanate: To the stirred solution, add 4-chlorophenyl isocyanate (1.05 equivalents) dropwise at room temperature. The isocyanate is highly reactive, and slow addition helps to control the reaction rate and minimize side product formation.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting materials and the formation of the urea product.

-

Work-up and Isolation: Upon completion, the urea product often precipitates out of the reaction mixture. The solid can be collected by vacuum filtration and washed with a small amount of cold solvent to remove any unreacted starting materials. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group to an Amine

-

Reaction Setup: Suspend the 1-(4-chlorophenyl)-3-(4-nitrophenyl)urea (1.0 equivalent) in a solvent such as ethanol or methanol in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: The flask is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously. The reduction is typically carried out at room temperature and atmospheric pressure.

-

Reaction Monitoring: The reaction progress can be monitored by TLC. The disappearance of the nitro-substituted starting material and the appearance of the more polar amino-substituted product indicates the reaction is proceeding.

-

Work-up and Isolation: Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the desired 1-(4-aminophenyl)-3-(4-chlorophenyl)urea. The product can be further purified by recrystallization if necessary.

This two-step process provides a reliable and scalable method for the synthesis of the core aminophenylurea scaffold, which can then be further functionalized to generate a diverse library of analogs for drug discovery efforts.

Mechanism of Action: How Aminophenylureas Inhibit Kinases

Aminophenylurea-based compounds primarily function as Type II kinase inhibitors. This class of inhibitors binds to the inactive "DFG-out" conformation of the kinase, where the highly conserved Asp-Phe-Gly (DFG) motif at the beginning of the activation loop is flipped. This binding mode offers a distinct advantage in terms of selectivity, as the DFG-out conformation is less conserved across the kinome compared to the active "DFG-in" conformation.

The aminophenylurea moiety plays a crucial role in this binding interaction. The urea linkage forms a bidentate hydrogen bond with a conserved glutamate residue in the αC-helix and a backbone amide in the hinge region of the kinase domain. This interaction is a hallmark of many diarylurea inhibitors and is essential for their high-affinity binding. The aminophenyl group often extends into a hydrophobic pocket, where it can be further modified to enhance potency and selectivity.

The following diagram illustrates the general binding mode of an aminophenylurea inhibitor within the ATP-binding pocket of a kinase.

Caption: General binding mode of an aminophenylurea kinase inhibitor.

Key Players: A Comparative Look at Clinically Approved Aminophenylurea Drugs

Several aminophenylurea-based compounds have successfully navigated the rigorous drug development process and are now approved for the treatment of various cancers. This section provides a comparative overview of three prominent examples: Sorafenib, Regorafenib, and Linifanib.

Sorafenib (Nexavar®)

-

Discovery and Approval: Discovered by Bayer and Onyx Pharmaceuticals, Sorafenib was first approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma. Its approval was later expanded to include unresectable hepatocellular carcinoma (HCC) and differentiated thyroid carcinoma.

-

Mechanism of Action: Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis. Its primary targets include RAF kinases (C-RAF and BRAF), VEGFR-2, VEGFR-3, PDGFR-β, and c-KIT.[2]

-

Clinical Efficacy: The efficacy of Sorafenib in advanced HCC was demonstrated in the landmark SHARP trial, which showed a significant improvement in overall survival compared to placebo.[3][4]

Regorafenib (Stivarga®)

-

Discovery and Approval: Also developed by Bayer, Regorafenib is structurally similar to Sorafenib, with the addition of a fluorine atom on the central phenyl ring. It was approved by the FDA in 2012 for the treatment of metastatic colorectal cancer (mCRC) and later for advanced gastrointestinal stromal tumors (GIST) and HCC.

-

Mechanism of Action: Regorafenib has a broader kinase inhibition profile than Sorafenib, targeting a wider range of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. In addition to the targets of Sorafenib, Regorafenib also inhibits TIE2, FGFR, and RET.[5]

-

Clinical Efficacy: The approval of Regorafenib for mCRC was based on the results of the CORRECT trial, which demonstrated a significant improvement in overall survival in patients who had progressed on standard therapies.[6]

Linifanib (ABT-869)

-

Development Status: Developed by Abbott Laboratories, Linifanib is a potent inhibitor of VEGFR and PDGFR kinases. While it has shown promising activity in early-phase clinical trials for various solid tumors, its development has faced challenges.

-

Mechanism of Action: Linifanib is a selective inhibitor of receptor tyrosine kinases, with potent activity against all members of the VEGFR and PDGFR families.

-

Clinical Efficacy: In a Phase III trial for advanced HCC, Linifanib did not demonstrate a statistically significant improvement in overall survival compared to Sorafenib, although it did show a longer time to progression.

Signaling Pathways Targeted by Aminophenylurea Compounds

The therapeutic efficacy of aminophenylurea-based kinase inhibitors stems from their ability to simultaneously block multiple signaling pathways that are critical for tumor growth, survival, and angiogenesis. The following diagrams illustrate some of the key pathways targeted by these drugs.

The RAF/MEK/ERK Pathway

This pathway is a central regulator of cell proliferation and is frequently hyperactivated in cancer. Aminophenylurea compounds, such as Sorafenib and Regorafenib, are potent inhibitors of RAF kinases, thereby blocking downstream signaling to MEK and ERK.

Caption: Inhibition of the RAF/MEK/ERK signaling pathway.

The VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Aminophenylurea inhibitors block VEGFR signaling, thereby inhibiting tumor angiogenesis.

Sources

- 1. linifanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. rcsb.org [rcsb.org]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. Linifanib | C21H18FN5O | CID 11485656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-(4-aminophenyl)-1-(4-chlorophenyl)urea (C13H12ClN3O) [pubchemlite.lcsb.uni.lu]

- 6. sketchviz.com [sketchviz.com]

A Technical Guide to the Spectroscopic Characterization of (3-Aminophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data of (3-Aminophenyl)urea, a key chemical intermediate in pharmaceutical synthesis. Understanding the spectral characteristics of this compound is fundamental for its identification, purity assessment, and quality control in drug development and manufacturing. This document will detail the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of (3-Aminophenyl)urea.

Molecular Structure and its Spectroscopic Implications

(3-Aminophenyl)urea possesses a unique molecular architecture that gives rise to a distinct spectroscopic fingerprint. The molecule consists of a central urea moiety connecting a phenyl ring substituted with an amino group at the meta-position. This arrangement of functional groups—a primary amine, a secondary amide-like urea, and an aromatic ring—governs the signals observed in various spectroscopic techniques.

Caption: Chemical structure of (3-Aminophenyl)urea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (3-Aminophenyl)urea, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (3-Aminophenyl)urea, typically recorded in a deuterated solvent like DMSO-d₆, will exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the urea protons.

Table 1: Predicted ¹H NMR Data for (3-Aminophenyl)urea

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | Singlet | 1H | NH (urea) |

| ~6.8 - 7.2 | Multiplet | 4H | Aromatic CH |

| ~5.5 - 6.0 | Broad Singlet | 2H | NH₂ (urea) |

| ~5.0 | Broad Singlet | 2H | NH₂ (amino) |

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 6.8 - 7.2 ppm): The four protons on the phenyl ring will appear in this region. Due to the meta-substitution, a complex splitting pattern is expected.

-

Urea NH Proton (δ 8.5 - 9.5 ppm): The proton on the nitrogen attached to the phenyl ring is expected to appear as a singlet at a downfield chemical shift due to the deshielding effect of the adjacent carbonyl group and aromatic ring.

-

Urea NH₂ Protons (δ 5.5 - 6.0 ppm): The two protons of the terminal amino group of the urea moiety are expected to appear as a broad singlet.

-

Amino NH₂ Protons (δ ~5.0 ppm): The protons of the primary amine attached to the phenyl ring will also appear as a broad singlet. The broadness of the amine and urea NH signals is due to quadrupole broadening and potential chemical exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for (3-Aminophenyl)urea

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 | C=O (urea) |

| ~148 | C-NH₂ (aromatic) |

| ~140 | C-NH (aromatic) |

| ~129 | CH (aromatic) |

| ~115 | CH (aromatic) |

| ~112 | CH (aromatic) |

| ~108 | CH (aromatic) |

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ ~155 - 160 ppm): The most downfield signal corresponds to the carbonyl carbon of the urea group.

-

Aromatic Carbons (δ ~108 - 148 ppm): Six distinct signals are expected for the six carbons of the aromatic ring, with the carbons directly attached to the nitrogen atoms appearing at the more downfield end of this range.

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (3-Aminophenyl)urea will show characteristic absorption bands for the N-H, C=O, and C-N bonds, as well as aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands for (3-Aminophenyl)urea

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3200 | N-H stretch | Amine (NH₂) and Urea (NH, NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1660 - 1640 | C=O stretch | Urea |

| 1620 - 1580 | N-H bend | Amine (NH₂) and Urea (NH₂) |

| 1600 - 1450 | C=C stretch | Aromatic |

| 1350 - 1250 | C-N stretch | Aromatic amine and Urea |

Interpretation of the IR Spectrum:

-

N-H Stretching Region (3450 - 3200 cm⁻¹): This region will be characterized by multiple, often broad, peaks corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (NH₂) and the urea (NH and NH₂) groups.

-

Carbonyl Stretching (1660 - 1640 cm⁻¹): A strong, sharp absorption band in this region is a key indicator of the urea carbonyl group.

-

Aromatic Region: The aromatic C-H stretching vibrations appear between 3100 and 3000 cm⁻¹. The characteristic C=C stretching vibrations of the phenyl ring are observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of (3-Aminophenyl)urea (151.17 g/mol ).[1] The exact mass is 151.0746 g/mol .[1]

-

Major Fragmentation Pathways: The fragmentation of (3-Aminophenyl)urea under electron ionization (EI) is expected to involve the cleavage of the urea side chain and fragmentation of the aromatic ring.

Caption: A plausible mass spectrometry fragmentation pathway for (3-Aminophenyl)urea.

Interpretation of the Mass Spectrum:

-

A key fragmentation would be the loss of isocyanic acid (HNCO) from the molecular ion to give a fragment at m/z 108.

-

Further fragmentation of the m/z 108 ion could lead to the formation of the aminophenyl cation at m/z 92.

-

A peak at m/z 43 corresponding to the isocyanic acid radical cation may also be observed.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of (3-Aminophenyl)urea and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[2] Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline corrections. For ¹H NMR, integrate the signals to determine the relative number of protons.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of (3-Aminophenyl)urea with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, for soluble samples, a spectrum can be obtained from a solution in a suitable solvent.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas or liquid chromatography.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

The comprehensive spectroscopic analysis of (3-Aminophenyl)urea using NMR, IR, and MS provides a detailed and unambiguous characterization of its molecular structure. Each technique offers complementary information that, when combined, confirms the identity and purity of the compound. This in-depth understanding is crucial for its application in research and development, particularly in the synthesis of novel pharmaceutical agents where structural integrity is paramount.

References

Sources

Foreword: The Diaryl Urea Scaffold - A Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Biological Activities of Diaryl Ureas

To the dedicated researcher, scientist, and drug development professional, certain chemical scaffolds emerge not merely as templates but as platforms for innovation. The diaryl urea moiety is a prime example of such a "privileged structure" in medicinal chemistry.[1] Its remarkable versatility stems from a simple yet profound chemical architecture: two aryl groups linked by a urea (-NH-CO-NH-) bridge. This arrangement provides an ideal hydrogen bond donor (the NH moieties) and an excellent acceptor (the carbonyl oxygen), enabling it to form high-affinity interactions with a multitude of biological targets.[1][2]

Initially rising to prominence with the clinical success of the multi-kinase inhibitor Sorafenib, the diaryl urea framework has become a cornerstone in the design of targeted therapeutics, particularly in oncology.[2][3] However, its biological potential is not confined to kinase inhibition. Emerging research reveals a broad spectrum of activities, from modulating other critical signaling pathways to exerting antimicrobial and antiprotozoal effects.[4][5]

This guide, crafted from the perspective of a senior application scientist, moves beyond a simple catalog of activities. It aims to provide a deep, mechanistic understanding of how and why diaryl ureas function, to detail the robust experimental workflows required to validate these activities, and to offer insights into the structure-activity relationships that drive the design of next-generation therapeutics.

Part 1: The Core Mechanism - Multi-Kinase Inhibition

The most well-characterized biological activity of diaryl ureas is the inhibition of protein kinases, enzymes that are fundamental regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[6] Many diaryl ureas function as Type II kinase inhibitors , a classification that provides critical insight into their mechanism of action.

The "DFG-Out" Conformation: A Lock for a Specific Key

Kinases possess a conserved "DFG motif" (Asp-Phe-Gly) at the start of their activation loop. In an active state ("DFG-in"), the aspartate residue coordinates magnesium ions to facilitate ATP binding and catalysis. In the inactive state ("DFG-out"), this motif flips, exposing an allosteric, hydrophobic pocket adjacent to the ATP-binding site.[2][7]

The diaryl urea scaffold is uniquely suited to exploit this inactive conformation.[1][7] One of its aryl rings typically occupies the ATP-binding site, while the urea linker forms critical hydrogen bonds with a conserved glutamic acid in the αC-helix and the backbone amide of the DFG motif's aspartate.[2][7] The second aryl ring then extends into the newly exposed hydrophobic pocket, stabilizing the inactive DFG-out state and preventing the kinase from adopting its active conformation.[1][7] This mechanism confers a degree of selectivity and potency that is central to the therapeutic success of this compound class.

Caption: Diaryl ureas block key oncogenic signaling pathways.

| Drug | Primary Therapeutic Areas | Key Kinase Targets |

| Sorafenib | Hepatocellular Carcinoma (HCC), Renal Cell Carcinoma (RCC), Thyroid Cancer. [8] | RAF-1, B-RAF , VEGFR-1/2/3, PDGFR-β, c-KIT, FLT-3, RET. [9][10][11] |

| Regorafenib | Metastatic Colorectal Cancer (mCRC), Gastrointestinal Stromal Tumors (GISTs). [1] | VEGFR-1/2/3, TIE2 , PDGFR-β, FGFR, KIT, RET, BRAF. [12][13] |

| Linifanib | Investigational (Liver, Lung Cancer). [1][14] | VEGFR, PDGFR, KDR, CSF-1R, FLT3. [15][16][17] |

Part 2: Expanding the Target Landscape - Beyond Kinase Inhibition